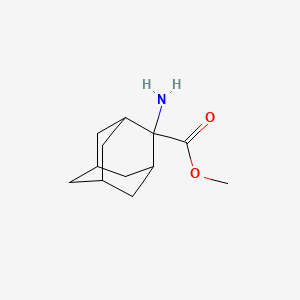

Methyl 2-aminoadamantane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

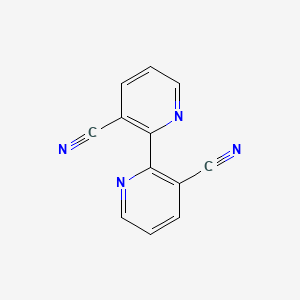

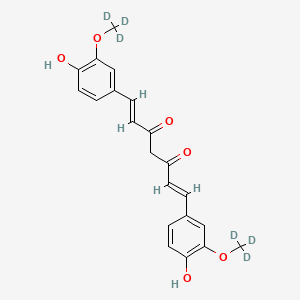

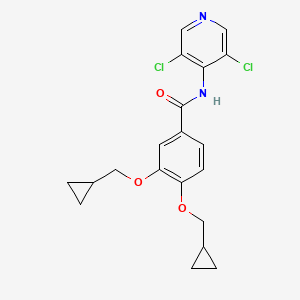

“Methyl 2-aminoadamantane-2-carboxylate” is a chemical compound with the molecular formula C12H19NO2 . It is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

The synthesis of adamantane derivatives, including “Methyl 2-aminoadamantane-2-carboxylate”, has been a subject of interest in the field of organic chemistry . The synthesis often involves Lewis-acid catalyzed rearrangement procedures .Molecular Structure Analysis

The molecular structure of “Methyl 2-aminoadamantane-2-carboxylate” is characterized by the presence of an adamantane moiety, which is a polycyclic cage molecule . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Applications De Recherche Scientifique

Synthesis of Unsaturated Adamantane Derivatives

“Methyl 2-aminoadamantane-2-carboxylate” is a derivative of adamantane, a type of hydrocarbon that is highly stable and has unique properties . It is used in the synthesis of unsaturated adamantane derivatives, which are important in various fields of research . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Development of Novel Preparation Methods

This compound plays a crucial role in the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods are essential for advancing research in adamantane chemistry .

Polymerization Reactions

“Methyl 2-aminoadamantane-2-carboxylate” is used in polymerization reactions . These reactions are important for creating new materials based on natural and synthetic nanodiamonds .

Quantum-Chemical Calculations

This compound is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .

Synthesis of Bioactive Compounds

“Methyl 2-aminoadamantane-2-carboxylate” is used in the synthesis of bioactive compounds . These compounds have potential applications in pharmaceuticals and other areas of health science .

Production of High-Energy Fuels and Oils

This compound is used in the production of high-energy fuels and oils . This is due to the high reactivity and stability of adamantane derivatives .

Synthesis of Methyl Maleopimarates with Adamantyl Substituents

“Methyl 2-aminoadamantane-2-carboxylate” is used in the synthesis of methyl maleopimarates with adamantyl substituents . These conjugates are synthesized as potentially biologically active compounds .

Antiviral Drug Research

This compound is used in antiviral drug research . Practical applications of adamantane and its derivatives include antiviral drugs . This compound could increase the antiviral potency and diminish the resistance of the flu A strains .

Orientations Futures

Adamantane derivatives, including “Methyl 2-aminoadamantane-2-carboxylate”, have promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mécanisme D'action

Target of Action

Methyl 2-aminoadamantane-2-carboxylate, also known as 2-aminoadamantane, primarily targets the NMDA-subtype glutamate receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

The compound interacts with its targets by serving as a ligand for the NMDA-subtype glutamate receptors . It also shows mitoprotective properties by preventing the opening of the mitochondrial permeability transition (MPT) pore . Furthermore, it acts as a microtubule stabilizer, stimulating the polymerization of tubulin and microtubule-associated proteins .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits enzymes of the cholinesterase family, exhibiting higher inhibitory activity against butyrylcholinesterase (BChE), but having almost no effect on the activity of carboxylesterase . This inhibition can lead to increased levels of acetylcholine, a neurotransmitter, in the brain, potentially improving cognitive function.

Result of Action

The compound’s action results in several molecular and cellular effects. It can act as blockers of acetylcholinesterase (AChE)-induced β-amyloid aggregation . This property is particularly beneficial in the context of neurodegenerative disorders like Alzheimer’s disease, where β-amyloid plaques are a characteristic feature .

Propriétés

IUPAC Name |

methyl 2-aminoadamantane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLCEFLWZRKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2CC3CC(C2)CC1C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminoadamantane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)